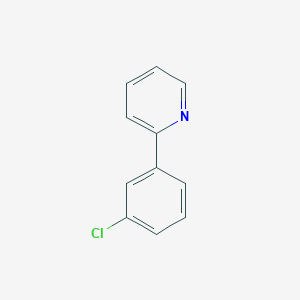
2-(3-Chlorophenyl)pyridine
Übersicht
Beschreibung
2-(3-Chlorophenyl)pyridine is a compound useful in organic synthesis . It has a molecular formula of C11H8ClN and a formula weight of 189.64092 .
Molecular Structure Analysis
2-(3-Chlorophenyl)pyridine contains a total of 22 bonds; 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 1 Pyridine .
Chemical Reactions Analysis
While specific chemical reactions involving 2-(3-Chlorophenyl)pyridine are not available, pyridine-based molecules have been used in various chemical reactions. For instance, pyrido [2,3- d ]pyrimidines have been used in reactions targeting various enzymes such as tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and others .
Wissenschaftliche Forschungsanwendungen
1. Biological Activity and Medicinal Chemistry 2-(3-Chlorophenyl)pyridine derivatives demonstrate notable biological activities, serving as potential antimicrobial agents. For instance, specific compounds containing the pyridine nucleus have been synthesized and assessed for their antibacterial and antifungal properties, displaying moderate activity against various bacteria and fungi strains. Such derivatives underscore the significance of pyridine structures in medicinal chemistry and drug development (Bhuva et al., 2015).
2. Optical and Electronic Material Research Derivatives of 2-(3-Chlorophenyl)pyridine also find applications in the realm of material science, particularly in the development of optical and electronic materials. For example, certain pyridine derivatives have been studied for their structural, optical, and junction characteristics, revealing their potential use in device fabrication due to their optical energy gaps and diode characteristics. These studies highlight the versatility of such compounds in the advancement of optoelectronic devices (Zedan et al., 2020).
3. Non-Linear Optical Properties The examination of novel derivatives of 2-(3-Chlorophenyl)pyridine has unveiled significant non-linear optical properties, positioning these compounds as promising materials for applications in optoelectronics and photonics. Detailed studies have focused on the electronic, optical, and non-linear optical characteristics, discovering that these compounds exhibit much higher second and third harmonic generation values compared to standard materials, indicating their superior potential for use in optoelectronic device fabrication (Shkir et al., 2018).
4. Computational Chemistry and Molecular Docking In the field of computational chemistry, 2-(3-Chlorophenyl)pyridine derivatives are subjects of molecular docking and quantum chemical computational studies. These compounds are analyzed for their molecular structures, electronic properties, and interactions with biological targets, providing insights into their potential therapeutic applications. For instance, a study on a hydrazone-pyridine compound revealed its strong binding affinity to the COVID-19 main protease, underlining the relevance of these compounds in drug discovery and molecular design (Topal et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Pyridine derivatives, including 2-(3-Chlorophenyl)pyridine, have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have attracted increasing attention from several disease states owing to their ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGXTZHPKNTDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)pyridine | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2876808.png)
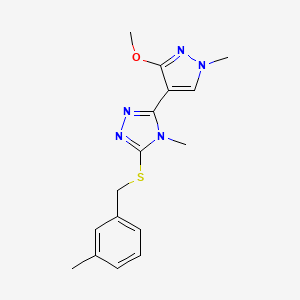
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2876814.png)
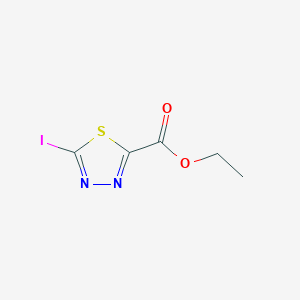
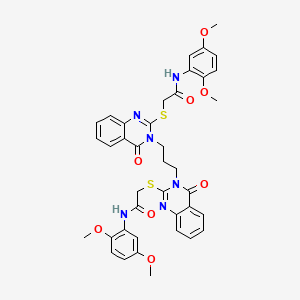
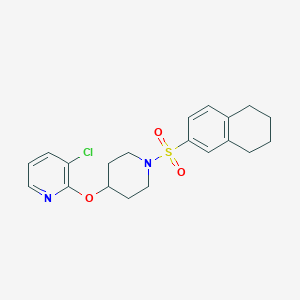
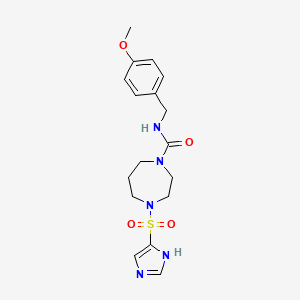
![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876820.png)
![5-chloro-2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876821.png)

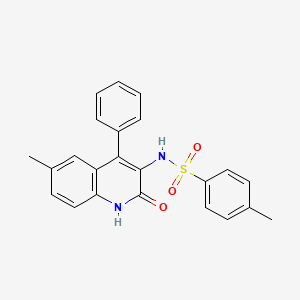
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2876824.png)
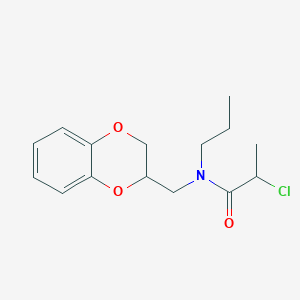
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2876827.png)